molecular formula C10H24Cl3N3O2 B2664206 Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride CAS No. 1803560-76-0

Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride

Katalognummer: B2664206
CAS-Nummer: 1803560-76-0
Molekulargewicht: 324.67
InChI-Schlüssel: TYDLGKPXYWCMGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride” is a chemical compound with versatile applications in scientific research. It is used in various fields like pharmaceuticals and organic synthesis due to its unique properties and potential for drug development. The compound has a molecular formula of C10H22ClN3O2 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H24Cl3N3O2 . The molecular weight of the compound is 324.68 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 324.68 . The compound’s boiling point and storage conditions are not specified in the search results .

Wissenschaftliche Forschungsanwendungen

  • Dipeptidyl Peptidase IV Inhibitors for Type 2 Diabetes Treatment : A study by Kim et al. (2005) describes a series of beta-amino amides, including triazolopiperazines, synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for treating type 2 diabetes. One of the compounds showed potent activity as a DPP-IV inhibitor with excellent selectivity and in vivo efficacy in animal models (Kim et al., 2005).

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). Their research led to the development of compounds with potent in vitro activity and efficacy as anti-inflammatory and antinociceptive agents in animal models (Altenbach et al., 2008).

  • Reactivity and Biological Activity Studies of Butanoic Acid Derivatives : A study by Vanasundari et al. (2018) focused on spectroscopic and structural investigations of butanoic acid derivatives. Their research highlighted the compounds' potential as nonlinear optical materials and their role in inhibiting Placenta growth factor, suggesting pharmacological importance (Vanasundari et al., 2018).

  • Antifungal Activities of 2-Aryl-1-azolyl-3-(substituted amino)-2-butanol Derivatives : Research by Ogura et al. (1999) involved synthesizing 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives and evaluating their antifungal activities as topical agents. A particular triazole derivative showed significant therapeutic efficacy against dermatophytosis (Ogura et al., 1999).

  • Studies on 4-methylpiperazine-1-carbodithioc Acid Derivatives for Anticancer Activity : Jiang et al. (2007) studied the metabolism of a 4-methylpiperazine-1-carbodithioc acid derivative in rat bile, noting its excellent anticancer activity and low toxicity. This research provides insights into the metabolic pathways of such compounds (Jiang et al., 2007).

  • Preparation of Novel Heterocyclic Compounds for Antimicrobial Activities : Behbehani et al. (2011) synthesized a variety of heterocyclic substances using 2-arylhdrazononitriles, evaluating their antimicrobial activities. Some compounds showed strong activities against Gram-negative and Gram-positive bacteria and yeast (Behbehani et al., 2011).

Wirkmechanismus

The mechanism of action for “Methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate trihydrochloride” is not explicitly mentioned in the search results. It’s important to note that the mechanism of action for a compound can depend on its intended use, such as whether it’s being used in pharmaceuticals or organic synthesis.

Eigenschaften

IUPAC Name

methyl 2-amino-4-(4-methylpiperazin-1-yl)butanoate;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.3ClH/c1-12-5-7-13(8-6-12)4-3-9(11)10(14)15-2;;;/h9H,3-8,11H2,1-2H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDLGKPXYWCMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(C(=O)OC)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.